REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[Cl:5][C:6]1[CH:15]=[N:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16]C)[CH:12]=2)[N:7]=1.C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C>O>[Cl:5][C:6]1[CH:15]=[N:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([OH:16])[CH:12]=2)[N:7]=1 |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for approx. 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
CUSTOM
|
Details
|
The contents were partitioned between water (5 ml) and ethyl acetate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted into ethyl acetate (50 ml)
|
Type
|
WASH
|
Details
|
washed with water (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
gave a brown solid, which
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica (9 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |